molecular formula C24H26D8N4O5S B1165090 Glimepiride-d8

Glimepiride-d8

Cat. No. B1165090
M. Wt: 498.67
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 93479-97-1 (unlabeled)

Scientific Research Applications

  • Osteoblast Proliferation and Differentiation : Glimepiride has been found to significantly enhance the proliferation and differentiation of rat osteoblasts. This effect is mediated via the PI3-kinase/Akt pathway, a crucial signaling route in cellular growth and development (Ma, Gu, Ma, E, Wu, Cao, & Liu, 2010).

  • Impact on Insulin Resistance : In elderly patients with type 2 diabetes, Glimepiride has shown to improve insulin resistance. This improvement is possibly linked to changes in plasma adiponectin and oxidative stress markers (Tsunekawa, Hayashi, Suzuki, Matsui-Hirai, Kano, Fukatsu, Nomura, Miyazaki, & Iguchi, 2003).

  • Solubility and Dissolution Enhancement : Research has been conducted on improving the biological performance of Glimepiride by enhancing its solubility and dissolution rate. This involves the use of cyclodextrin systems and water-soluble polymers (Ammar, Salama, Ghorab, & Mahmoud, 2006).

  • Pharmacokinetics and Metabolism : Studies have been done to understand the pharmacokinetics and pharmacodynamics of Glimepiride, including its metabolism into various metabolites in the human body. This research is crucial for optimizing dosage and understanding drug interactions (Noh, Kim, Jeong, Na, Baek, Liu, Park, Shin, & Kang, 2011).

  • Nanoparticle Formulation for Diabetes Treatment : The development of Zein nanoparticles/PLGA triblock in situ forming implants for Glimepiride signifies a novel approach to control its release, potentially enhancing the effectiveness of diabetes treatment (Ahmed, Zidan, & Khayat, 2016).

  • Genetic Polymorphisms and Drug Efficacy : The efficacy and pharmacokinetics of Glimepiride can be influenced by genetic polymorphisms, especially CYP2C9, which is involved in its metabolism. This highlights the importance of personalized medicine in diabetes treatment (Suzuki, Yanagawa, Shibasaki, Kaniwa, Hasegawa, Tohkin, 2006).

  • Receptor Binding and Ischemic Preconditioning : Research on the interaction of Glimepiride with beta-cell sulfonylurea receptors suggests differential effects compared to other sulfonylureas, which could have implications in ischemic myocardial preconditioning (Kramer, Müller, Girbig, Gutjahr, Kowalewski, Hartz, & Summ, 1994).

properties

Product Name

Glimepiride-d8

Molecular Formula

C24H26D8N4O5S

Molecular Weight

498.67

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.